Diallylcarbamyl chloride

Overview

Description

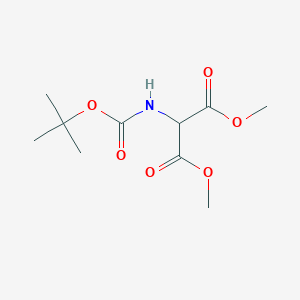

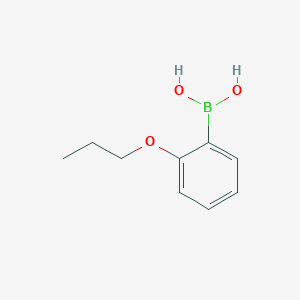

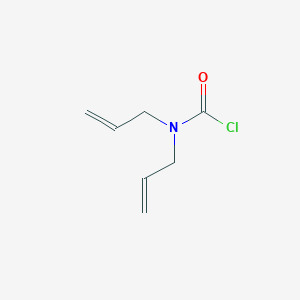

Diallylcarbamyl chloride is a chemical compound with the molecular formula (H2C=CHCH2)2NCOCl . It is used in the production of dressings for wound care .

Synthesis Analysis

The synthesis of this compound involves the reaction of urea with allyl alcohol over several metallic chlorides . The intermediate allyl carbamate (AC) is first generated via urea mono-alcoholysis with high yield, and subsequently AC further reacts with another allyl alcohol molecule to produce this compound .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula (H2C=CHCH2)2NCOCl . It has a molecular weight of 159.61 .Chemical Reactions Analysis

This compound is used in the production of dressings for wound care . It has been found that the intermediate allyl carbamate (AC) is first generated via urea mono-alcoholysis with high yield, and subsequently AC further reacts with another allyl alcohol molecule to produce this compound .Physical And Chemical Properties Analysis

This compound has a density of 1.069 g/mL at 25ºC (lit.) and a boiling point of 214-220ºC (lit.) . It has a refractive index of n20/D 1.48 (lit.) .Scientific Research Applications

In Vivo Neurochemical Monitoring

One study discusses the use of benzoyl chloride for derivatization in liquid chromatography-mass spectrometry to monitor neurochemicals in vivo. This technique allows for the determination of neurotransmitters and metabolites, demonstrating the utility of chemical derivatization in neuroscientific research. Although Diallylcarbamyl chloride was not mentioned, the methodology of using derivatization agents in analytical chemistry is relevant (Peng Song et al., 2012).

High-Performance Liquid Chromatography (HPLC)

Another study highlights the development of a method for quantifying glyphosate and its degradation product in seawater using HPLC with fluorescence detection, employing derivatization with 9-fluorenylmethylchloroformate. This research underscores the significance of derivatization techniques in enhancing the sensitivity and specificity of HPLC analyses for environmental monitoring (Shu Wang et al., 2016).

Polyelectrolyte-functionalized Graphene

Research on polyelectrolyte-functionalized graphene for oxygen reduction in fuel cells presents a case of chemical modification to impart specific properties to materials, which could be an area where compounds like this compound find applications in modifying polymers or other materials to enhance their functionality (Shuangyin Wang et al., 2011).

Bacterial-binding Dressings

A study on bacterial-binding dressings for wound healing and infection prevention discusses the use of dialkylcarbamoyl chloride-coated materials. While not directly related to this compound, it showcases the application of carbamoyl chloride derivatives in medical materials, suggesting potential areas of research for this compound in biomedical applications (P. Chadwick & K. Ousey, 2019).

Mechanism of Action

Target of Action

Diallylcarbamyl chloride primarily targets bacteria, specifically those with high cell surface hydrophobicity . It is used in dressings coated with dialkylcarbamoyl chloride (DACC), a hydrophobic wound contact layer that binds bacteria and removes them from the wound bed .

Mode of Action

This compound interacts with its targets by binding to bacteria at the wound surface . This binding is irreversible, and the bacteria are then removed when the dressing is changed . This interaction results in a reduction of the microbial load in the wound, which can help prevent infection .

Biochemical Pathways

It is known that the compound’s action can influence the wound healing process . By reducing the bacterial load in the wound, this compound may help to promote a more favorable environment for wound healing .

Pharmacokinetics

As a topical agent used in wound dressings, it is likely that the compound primarily acts at the site of application, with minimal systemic absorption .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of bacterial load in the wound. This can lead to a decrease in infection rates and potentially promote better wound healing outcomes . In addition, this compound has been suggested to support normal wound healing progression in vitro .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of wound exudate, the pH of the wound environment, and the presence of other microbes could potentially impact the effectiveness of this compound . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N,N-bis(prop-2-enyl)carbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-3-5-9(6-4-2)7(8)10/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQPJLWKFQNTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392574 | |

| Record name | Diallylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25761-72-2 | |

| Record name | N,N-Di-2-propen-1-ylcarbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25761-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallylcarbamyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.